3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal
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Overview
Description
3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal is a chemical compound with a complex structure that includes a purine base substituted with an amino group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the oxopropanal moiety through a series of oxidation and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while substitution reactions can produce a range of substituted purine compounds .
Scientific Research Applications
3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Amino-8-bromo-9H-purin-9-yl)propyl acetate
- 2-(6-Amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
Compared to similar compounds, 3-(6-Amino-8-bromo-9H-purin-9-yl)-2-oxopropanal has unique properties due to the presence of the oxopropanal moiety. This functional group imparts distinct reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H6BrN5O2 |
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Molecular Weight |
284.07 g/mol |
IUPAC Name |
3-(6-amino-8-bromopurin-9-yl)-2-oxopropanal |
InChI |
InChI=1S/C8H6BrN5O2/c9-8-13-5-6(10)11-3-12-7(5)14(8)1-4(16)2-15/h2-3H,1H2,(H2,10,11,12) |
InChI Key |
NGHQXSJAUSRNJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)CC(=O)C=O)N |
Origin of Product |
United States |
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